molecular formula C6H6O3 B1680220 5-Hydroxymethylfurfural CAS No. 67-47-0

5-Hydroxymethylfurfural

Cat. No. B1680220
CAS RN: 67-47-0
M. Wt: 126.11 g/mol
InChI Key: NOEGNKMFWQHSLB-UHFFFAOYSA-N
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Description

5-Hydroxymethylfurfural (5-HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . It is widely used as an indicator of quality in food products .


Synthesis Analysis

5-HMF can be synthesized from fructose catalyzed by sulfonated carbon-based solid acid . The influence of the type of support, sulfonating agent and their concentration, catalyst amount, reaction temperature, and time was investigated . Another efficient continuous process for 5-HMF production in a biphasic system and its recovery at high yield and selectivity was developed .


Molecular Structure Analysis

The molecular structure of 5-HMF was investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .


Chemical Reactions Analysis

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation) of biomass-derived 5-HMF .


Physical And Chemical Properties Analysis

5-HMF has a chemical formula of C6H6O3 and a molar mass of 126.111 g·mol −1 . It appears as a low melting white solid with a buttery, caramel odor . It has a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C (1 mbar) .

Scientific Research Applications

Renewable Feedstocks and Green Chemistry

5-Hydroxymethylfurfural (HMF) is recognized for its versatility as a platform chemical, capable of being produced from plant biomass compounds such as hexose carbohydrates and lignocellulose. This makes HMF a promising alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are explored for their applications in producing monomers, polymers, porous carbon materials, engine fuels, and various chemicals, highlighting the role of HMF in advancing green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Fine Chemical Synthesis

The utility of HMF extends into the realm of organic synthesis, where it serves as a critical building block for fine chemicals. Thanks to its functional groups, HMF offers an excellent starting material for diverse chemical syntheses, promoting the incorporation of renewable carbon sources into final products. This application is significant for developing sustainable and innovative synthetic routes in fine chemical production (Fan, Verrier, Queneau, & Popowycz, 2019).

Biomass-derived Platform Compounds

Further emphasizing its potential, HMF is highlighted for its role in the catalytic production of high-quality fuels and high-value chemicals. The exploration of novel and effective catalytic systems aims to overcome the efficiency bottlenecks in HMF production, underscoring the ongoing research and interest in HMF as a biomass-derived platform compound with significant application potential and market prospects (Hu et al., 2020).

Adhesive Systems

HMF's relevance is also noted in the development of renewable reactants for adhesive systems, particularly in industries heavily reliant on fossil-based binders. HMF and its derivatives are considered key for creating alternative adhesives, suggesting a sustainable shift in material sourcing within the wood and foundry industries (Thoma et al., 2020).

Safety And Hazards

5-HMF is classified as a combustible liquid. It may be harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

5-HMF is considered one of the most versatile platform molecules, with promising applications in the production of biomass-derived intermediates . The development of efficient catalysts and catalytic systems for the conversion of polysaccharide raw materials into 5-HMF is anticipated .

properties

IUPAC Name

5-(hydroxymethyl)furan-2-carbaldehyde
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InChI

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2
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InChI Key

NOEGNKMFWQHSLB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(OC(=C1)C=O)CO
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Molecular Formula

C6H6O3
Record name hydroxymethylfurfural
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DSSTOX Substance ID

DTXSID3030428
Record name 5-(Hydroxymethyl)-2-furfural
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Molecular Weight

126.11 g/mol
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Physical Description

Solid with an odor of chamomile flowers; mp = 31.5 deg C; [Merck Index] Beige or yellow hygroscopic solid; mp = 32-35 deg C; [Alfa Aesar MSDS], Solid
Record name 5-(Hydroxymethyl)-2-furaldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Boiling Point

BP: 115 °C at 1 mm Hg, 114.00 to 116.00 °C. @ 1.00 mm Hg
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Solubility

Freely soluble in methanol, ethanol, acetone, ethyl acetate, dimethylformamide. Soluble in ether, benzene, chloroform. Less soluble in carbon tetrachloride. Sparingly soluble in petroleum ether., Soluble in common organic solvents
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Density

1.2062 g/cu cm at 25 °C
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Vapor Pressure

0.00528 [mmHg]
Record name 5-(Hydroxymethyl)-2-furaldehyde
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Mechanism of Action

The yeast Saccharomyces cerevisiae is able to adapt and in situ detoxify lignocellulose derived inhibitors such as furfural and /5-hydroxymethyl-2-furfural/ HMF. The length of lag phase for cell growth in response to the inhibitor challenge has been used to measure tolerance of strain performance. Mechanisms of yeast tolerance at the genome level remain unknown. Using systems biology approach, this study investigated comparative transcriptome profiling, metabolic profiling, cell growth response, and gene regulatory interactions of yeast strains and selective gene deletion mutations in response to HMF challenges during the lag phase of growth. /The study/ identified 365 candidate genes and found at least 3 significant components involving some of these genes that enable yeast adaptation and tolerance to HMF in yeast. First, functional enzyme coding genes such as ARI1, ADH6, ADH7, and OYE3, as well as gene interactions involved in the biotransformation and inhibitor detoxification were the direct driving force to reduce HMF damages in cells. Expressions of these genes were regulated by YAP1 and its closely related regulons. Second, a large number of PDR genes, mainly regulated by PDR1 and PDR3, were induced during the lag phase and the PDR gene family-centered functions, including specific and multiple functions involving cellular transport such as TPO1, TPO4, RSB1, PDR5, PDR15, YOR1, and SNQ2, promoted cellular adaptation and survival in order to cope with the inhibitor stress. Third, expressed genes involving degradation of damaged proteins and protein modifications such as SHP1 and SSA4, regulated by RPN4, HSF1, and other co-regulators, were necessary for yeast cells to survive and adapt the HMF stress. A deletion mutation strain rpn4 was unable to recover the growth in the presence of HMF..., To determine the mode of action of 5-hydroxymethylfurfural (5-HMF) extracted from wine-processed Fructus corni on hepatoprotective activities, the effects of 5-HMF on H(2)O(2)-induced human L02 hepatocytes injury was examined. Hepatocytes L02 injured by H(2)O(2) /were/ treated by 5-HMF. The morphological changes of the cells were observed under inverted phase-contrast, fluorescence, and transmission electron microscopy and the activities of caspase-9 and caspase-3 were tested by enzyme-linked immunosorbent detector. ...5-HMF improved the morphology of H(2)O(2)-treated human L02 hepatocytes, and also inhibited the level of caspase-9 and caspase-3..., The aim of the ... study was to evaluate the putative protective effect of 5-hydroxymethylfurfural (5-HMF) derived from processed Fructus Corni on human hepatocyte cell line (LO2) injured by hydrogen peroxide in vitro and the mechanism of its protection. The percentage of cell viability was evaluated by 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide (MTT) assay. The hepatocyte cell apoptosis and cell cycle were detected by flow cytometric analysis. The content of nitric oxide and caspase-3 activity were quantified spectrophotometrically by enzyme-linked immunoassay. The study showed that incubation with 5-HMF caused significant increase in the viability of LO2 cell, decrease of cell apoptosis and recovery of cell cycle in LO2 cell injured by hydrogen peroxide, which was accompanied with the decreased nitric oxide level and caspase-3 activity..., 5-Hydroxymethylfurfural (HMF), a heat-induced food toxicant present in a vast number of food items, has been suggested to be genotoxic after being bioactivated by the sulfotransferase SULT1A1. The comet assay was used to evaluate the DNA damaging effect of HMF in cell lines with different activities of SULT1A1: two human cell lines (Caco-2, low activity; and HEK293, higher activity), one cell line from mouse (L5178Y, no activity) and two cell lines from Chinese hamster (V79, negligible activity; and V79-hP-PST, high activity of human SULT1A1). HMF induced significant DNA damage in all cell lines after 3 hr exposure to 100 mM. Most sensitive were V79 and V79-hP-PST where HMF induced significant DNA damage at 25 mM. Consequently ...the present study ... have shown that HMF is a DNA damaging agent in vitro independent of the activity of SULT1A1 in the cells. The HMF-induced DNA damage was only observed at rather high concentrations which usually was associated with a concomitant decrease in cell viability., For more Mechanism of Action (Complete) data for 5-Hydroxymethyl-2-furfuraldehyde (6 total), please visit the HSDB record page.
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Product Name

5-Hydroxymethylfurfural

Color/Form

Crystalline solid (needles), Needles (ethyl ether-petroleum ether)

CAS RN

67-47-0
Record name 5-(Hydroxymethyl)furfural
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Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-(hydroxymethyl)-2-furaldehyde
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Record name 5-(Hydroxymethyl)furfural
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Record name 2-Furancarboxaldehyde, 5-(hydroxymethyl)-
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Record name 5-(Hydroxymethyl)-2-furfural
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Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Melting Point

31.5 °C, 35 - 35.5 °C
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Synthesis routes and methods I

Procedure details

14.3 g of high-fructose maize syrup (containing 10 g of carbohydrate, wherein fructose is 9 g, 50 mmol) was put into a 250 mL round-bottom flask, and 10 g of Amberlyst 15 resin was added therein. Next, 100 mL of dioxane was put into the reactor, and stirred for 3 hours at 100° C. After the reaction, Amberlyst 15 was filtered, and then the reactant was washed and reactivated by processing with acetone for 3 times, with distilled water for 3 times, with 2N NaOH for 2 times, with distilled water for 2 times, with 3N HCl for 2 times, with distilled water for 2 times, and with acetonitrile for 2 times. Then, the reactant was dried and reused for the next reaction. As a result of the HPLC analysis on the yield rates of 5-hydroxymethyl-2-furfural obtained by reusing Amberlyst 15 resin, it could be seen that the activity of Amberlyst 15 was sustainable.
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Synthesis routes and methods II

Procedure details

N-undecane has a boiling point of 196° C. so it can be considered as kerosene or light diesel. The boiling point of the final mix can be increased by introducing a branch, thus increasing the number of carbon atoms. For example the use of butanal together with 2-methylfuran can produce 6-propylundecane with a boiling point of approximately 225-230° C., which due to this property can be used as kerosene and diesel. In this case n-butanal would be obtained by oxidation of n-butanol which can also be a product derived from biomass. The number of carbons may be increased to 16 using 5-methyl furfural with 2 moles of 2-methylfuran. 5-Methyl furfural can be obtained from biomass by hydrogenation of an intermediate product from biomass (see for example Angew. Chem. Int. Ed. 2008, 47, 7924-7926). Another isomer with 16 carbon atoms can be obtained by using in the alkylation step two moles of 2-methylfuran and one mole of 2,5-di(hydroxymethyl)furan. The latter can be produced by selective hydrogenation of 5-hydroxymethylfurfural (HMF) that also comes from biomass.
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Synthesis routes and methods III

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.
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200 g
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Synthesis routes and methods IV

Procedure details

An amount of 100 g glucose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 4 hours. After the dissolution, the volume of the solution is adjusted to 1 L by adding a mixture of methanol and water (5 vol % water). The solution obtained which contains a mixture of glucose and glucosides was passed through a plug flow reactor that was heated at different temperatures, varying from 200 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2, 4 or 8 minutes. The pressure in the reactor was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of glucose and glucosides in the product stream divided by the number of moles of glucose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (“HMF”), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial moles of glucose times 100. The results are shown in Table 5.
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100 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethylfurfural
Reactant of Route 2
5-Hydroxymethylfurfural
Reactant of Route 3
5-Hydroxymethylfurfural
Reactant of Route 4
5-Hydroxymethylfurfural
Reactant of Route 5
Reactant of Route 5
5-Hydroxymethylfurfural
Reactant of Route 6
5-Hydroxymethylfurfural

Citations

For This Compound
49,300
Citations
AA Rosatella, SP Simeonov, RFM Frade… - Green chemistry, 2011 - pubs.rsc.org
… Among other primary renewable building blocks, 5-hydroxymethylfurfural (HMF) is considered an important intermediate due to its rich chemistry and potential availability from …
Number of citations: 752 pubs.rsc.org
F Menegazzo, E Ghedini, M Signoretto - Molecules, 2018 - mdpi.com
The present paper reviews recent advances on the direct synthesis of 5-hydroxymethylfurfural (HMF) from different kinds of raw biomasses. In particular, in the paper HMF production …
Number of citations: 217 www.mdpi.com
RJ Ulbricht, SJ Northup, JA Thomas - Toxicological sciences, 1984 - academic.oup.com
… The chemical formation, toxkity, and pharmacokinetics of 5-hydroxymethylfurfural (HMF) and certain other decomposition products found in parenteral solutions are reviewed. Heat …
Number of citations: 391 academic.oup.com
BFM Kuster - Starch‐Stärke, 1990 - Wiley Online Library
The acid‐catalysed dehydration of hexoses results in the formation of 5‐hydroxymethylfurfural (HMF). Fructose and inulin are especially good starting materials. A review is given of the …
Number of citations: 849 onlinelibrary.wiley.com
J Lewkowski - Arkivoc, 2001 - researchgate.net
The prospect of exciting research activity in the chemistry of furfural derived compounds such as 5-hydroxymethylfurfural (HMF), 2, 5-furandicarbaldehyde and 2, 5-furan-dicarboxylic …
Number of citations: 624 www.researchgate.net
K Abraham, R Gürtler, K Berg… - Molecular nutrition & …, 2011 - Wiley Online Library
5‐Hydroxymethylfurfural (5‐HMF) as a product of the Maillard reaction is found in many foods. Estimated intakes range between 4 and 30 mg per person and day, while an intake of up …
Number of citations: 348 onlinelibrary.wiley.com
MJ Taherzadeh, L Gustafsson, C Niklasson… - Applied microbiology and …, 2000 - Springer
The physiological effects of 5-hydroxymethylfurfural (HMF) on Saccharomyces cerevisiae CBS 8066 in the presence and absence of furfural were studied. Experiments were carried out …
Number of citations: 433 link.springer.com
UM Shapla, M Solayman, N Alam… - Chemistry …, 2018 - bmcchem.biomedcentral.com
An organic compound known as 5-hydroxymethylfurfural (HMF) is formed from reducing sugars in honey and various processed foods in acidic environments when they are heated …
Number of citations: 461 bmcchem.biomedcentral.com
MA Lilga, RT Hallen, M Gray - Topics in Catalysis, 2010 - Springer
5-Hydroxymethylfurfural (HMF) was catalytically converted in a bench-scale flow reactor to the oxidized derivatives 2,5-furandicarboxylic acid (FDCA), 5-formyl-2-furancarboxylic acid (…
Number of citations: 197 link.springer.com
Y Su, HM Brown, X Huang, X Zhou, JE Amonette… - Applied Catalysis A …, 2009 - Elsevier
… A new catalytic pathway is revealed for the rapid conversion of cellulose to sugars and further to 5-hydroxymethylfurfural (HMF) in a single-step process under mild temperatures (80–…
Number of citations: 529 www.sciencedirect.com

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